molecular formula C19H14N2O2 B1630681 N-(2-Picolinoylphenyl)benzamide CAS No. 91025-05-7

N-(2-Picolinoylphenyl)benzamide

Cat. No.: B1630681
CAS No.: 91025-05-7
M. Wt: 302.3 g/mol
InChI Key: FPOAXSRJSZTTDO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of N-(2-Picolinoylphenyl)benzamide is the lipid-transfer protein Sec14p . Sec14p is a major phosphatidylinositol-transfer protein (PITP) in Saccharomyces cerevisiae . It plays a crucial role in the regulation of lipid metabolism and vesicle trafficking .

Mode of Action

This compound interacts with its target, Sec14p, by inhibiting its function . The selective inhibition of fungal Sec14p disrupts the normal functioning of the protein, leading to changes in the cell .

Biochemical Pathways

The inhibition of Sec14p by this compound affects the lipid metabolism and vesicle trafficking pathways in the cell . Sec14p is involved in the transfer of phosphatidylinositol and phosphatidylcholine between membranes, which is a critical process in the regulation of lipid metabolism . Disruption of this process can lead to downstream effects such as altered cell membrane composition and impaired vesicle trafficking .

Pharmacokinetics

The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . This compound is also an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 . These enzymes are involved in drug metabolism, and their inhibition can affect the bioavailability and pharmacokinetics of the compound .

Result of Action

The molecular and cellular effects of this compound’s action include changes in lipid metabolism and vesicle trafficking due to the inhibition of Sec14p . These changes can disrupt normal cell function and potentially lead to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Picolinoylphenyl)benzamide typically involves the reaction of 2-picolinic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(2-Picolinoylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • N-(2-Pyridinyl)benzamide
  • N-(2-Quinolinyl)benzamide
  • N-(2-Pyrimidinyl)benzamide

Comparison: N-(2-Picolinoylphenyl)benzamide is unique due to the presence of the picolinoyl group, which imparts distinct electronic and steric properties. This makes it a versatile compound in various chemical reactions and enhances its binding affinity to biological targets compared to similar compounds .

Properties

IUPAC Name

N-[2-(pyridine-2-carbonyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c22-18(17-12-6-7-13-20-17)15-10-4-5-11-16(15)21-19(23)14-8-2-1-3-9-14/h1-13H,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOAXSRJSZTTDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302404
Record name N-(2-Picolinoylphenyl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91025-05-7
Record name N-[2-(2-Pyridinylcarbonyl)phenyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91025-05-7
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Record name NSC 150843
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Record name 91025-05-7
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Record name N-(2-Picolinoylphenyl)benzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide, N-[2-(2-piridinilcarbonil)fenil]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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